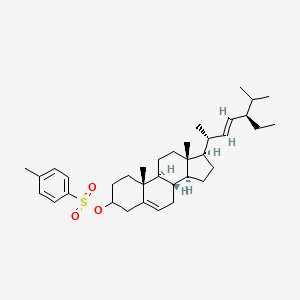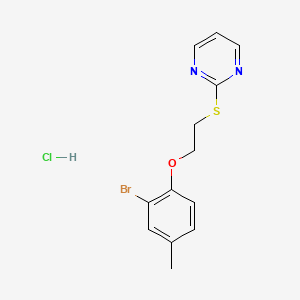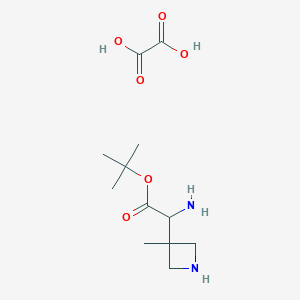![molecular formula C8H8Cl2N4O B1472979 5,7-dichloro-2-(2-methoxyethyl)-2H-pyrazolo[4,3-d]pyrimidine CAS No. 1630906-96-5](/img/structure/B1472979.png)
5,7-dichloro-2-(2-methoxyethyl)-2H-pyrazolo[4,3-d]pyrimidine
Übersicht
Beschreibung
5,7-dichloro-2-(2-methoxyethyl)-2H-pyrazolo[4,3-d]pyrimidine is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves the use of microwave techniques . For instance, a mixture of 2,4-dichloro-1-(2,4-dichlorophenyl)-3-(3,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine and sodium methoxide was refluxed in methanol for 1 hour . After cooling, the mixture was poured onto ice water .Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction . For example, the 1H NMR spectrum of a pyrimidine derivative in DMSO-d6 showed signals at 12.1 ppm (NH), 7.51-8.10 ppm (Ar–H), 6.95 ppm (Ar–H), and 3.78 ppm (OCH3) .Chemical Reactions Analysis
The chemical characteristics and reactivities of pyrimidine derivatives have been investigated . For instance, the reactivities of 4-hydroxy- and 2,4-dihydroxy-5-(β-hydroxyethyl)pyrimidine derivatives and the products of their modifications have been studied .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives are confirmed by physicochemical properties and spectral data . For example, the IR spectrum of a pyrimidine derivative showed peaks at 3137 cm−1 (NH), 1676 cm−1 (C=O), and 1609 cm−1 (C=N) .Wissenschaftliche Forschungsanwendungen
-
Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds
- Application Summary : This compound is used in the synthesis of condensed pyrimidines, which are key structural fragments of antiviral agents . The Dimroth rearrangement, a process involving the relocation of two heteroatoms in heterocyclic systems, is used in this synthesis .
- Methods of Application : The Dimroth rearrangement is catalyzed by acids, bases (alkali), and is accelerated by heat or light. Numerous factors affect the course of the Dimroth rearrangement in heterocyclic systems .
- Results : The specific route by which the Dimroth rearrangement takes place depends on many factors, but in general, three fundamentally different stages can be identified: formation of an adduct by an attack of the heterocyclic ring by a nucleophile, electrocyclic ring opening in the adduct followed by rotation around the single bond, and closure of the ring with the participation of other structural units .
-
Design and Synthesis of Pyrrolo[2,3-d]pyrimidine Derivatives for Anticancer Applications
- Application Summary : A new series of pyrrolo[2,3-d]pyrimidine derivatives containing chlorine atoms in positions 4 and 6 and a trichloromethyl group in position 2 were synthesized for potential anticancer applications .
- Methods of Application : The synthesis of these derivatives was achieved using a microwave technique .
- Results : The synthesized compounds were tested in vitro against seven selected human cancer cell lines. Some compounds showed promising cytotoxic effects against certain cancer cell lines .
-
Multicomponent Synthesis of Heterocycles
- Application Summary : This compound is used in the multicomponent synthesis of heterocycles .
- Methods of Application : The synthesis involves the action of CAN (10 mol%) in phosphorus ionic liquid (HTPB) following a green technique .
- Results : The result is a series of bicyclic 2,4-dichloro-5,7-diaryl-5H-pyrano[2,3-d]pyrimidines .
- Synthesis of Derivatives of 5-Aryl-7-Methyl-2-(2-Oxo-2H-Chromen-3-Yl)-4-Oxo-4,5-Dihydro-3H-Chromeno[2,3-D]Pyrimidine-6-Carboxylic Acid Ethyl Esters
- Application Summary : This compound is used in the synthesis of derivatives of 5-aryl-7-methyl-2-(2-oxo-2H-chromen-3-yl)-4-oxo-4,5-dihydro-3H-chromeno[2,3-d]pyrimidine-6-carboxylic acid ethyl esters .
- Methods of Application : The synthesis of these derivatives is based on the condensation of 2-amino-4-aryl-3-cyano-6-methyl-4H-pyran-5-carboxylic acid ethyl .
- Results : The synthesized compounds were tested in vitro against seven selected human cancer cell lines. Some compounds showed promising cytotoxic effects against certain cancer cell lines .
- Synthesis of Bicyclic 2,4-Dichloro-5,7-Diaryl-5H-Pyrano[2,3-d]Pyrimidines
- Application Summary : This compound is used in the synthesis of a series of bicyclic 2,4-dichloro-5,7-diaryl-5H-pyrano[2,3-d]pyrimidines .
- Methods of Application : The synthesis involves the action of CAN (10 mol%) in phosphorus ionic liquid (HTPB) following a green technique .
- Results : The result is a series of bicyclic 2,4-dichloro-5,7-diaryl-5H-pyrano[2,3-d]pyrimidines .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5,7-dichloro-2-(2-methoxyethyl)pyrazolo[4,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2N4O/c1-15-3-2-14-4-5-6(13-14)7(9)12-8(10)11-5/h4H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMUFOSSHRVESLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=C2C(=N1)C(=NC(=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201179682 | |
| Record name | 2H-Pyrazolo[4,3-d]pyrimidine, 5,7-dichloro-2-(2-methoxyethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201179682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-dichloro-2-(2-methoxyethyl)-2H-pyrazolo[4,3-d]pyrimidine | |
CAS RN |
1630906-96-5 | |
| Record name | 2H-Pyrazolo[4,3-d]pyrimidine, 5,7-dichloro-2-(2-methoxyethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1630906-96-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-Pyrazolo[4,3-d]pyrimidine, 5,7-dichloro-2-(2-methoxyethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201179682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2,2-dimethyl-N-[5-(pyrazin-2-yl)pyridin-2-yl]propanamide](/img/structure/B1472903.png)


![(2-Methoxyethyl)[1-(1,3-thiazol-2-yl)ethyl]amine hydrochloride](/img/structure/B1472910.png)
![1-[2-(4-chlorophenyl)ethyl]-5-nitro-1H-1,3-benzodiazole](/img/structure/B1472912.png)




